molecular formula C13H14FN3O2S B1426278 N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide CAS No. 1356647-38-5

N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide

Cat. No.: B1426278
CAS No.: 1356647-38-5
M. Wt: 295.33 g/mol
InChI Key: KCVGKABNRAYADW-UHFFFAOYSA-N
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Description

N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, a fluorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by the conversion to N,N-dimethylaminopyridines through heating in dimethylformamide . This intermediate can then be coupled with 3-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of microwave irradiation to accelerate reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorobenzene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(Dimethylamino)pyridin-3-yl)-3-fluorobenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a fluorobenzene moiety and a sulfonamide group makes it particularly versatile in medicinal chemistry and other applications.

Properties

CAS No.

1356647-38-5

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C13H14FN3O2S/c1-17(2)13-7-6-11(9-15-13)16-20(18,19)12-5-3-4-10(14)8-12/h3-9,16H,1-2H3

InChI Key

KCVGKABNRAYADW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CN(C)C1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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